

An In-depth Technical Guide to 4-Butoxy-3-ethoxybenzoic acid

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Compound of Interest

Compound Name: 4-Butoxy-3-ethoxybenzoic acid

Cat. No.: B019839

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CAS Number: 101268-36-4

Abstract

This technical guide provides a comprehensive overview of **4-Butoxy-3-ethoxybenzoic acid** (CAS: 101268-36-4), a substituted benzoic acid derivative. In the absence of extensive peer-reviewed literature on this specific molecule, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a scientifically grounded resource for researchers. The guide outlines a proposed synthetic pathway via the Williamson ether synthesis, details predicted analytical characterization data (^1H NMR, ^{13}C NMR, IR, and MS), and explores potential applications in materials science and medicinal chemistry. All protocols and data are presented with the intent to be self-validating and to provide a robust starting point for further investigation by drug development professionals and synthetic chemists.

Introduction and Physicochemical Properties

4-Butoxy-3-ethoxybenzoic acid is a disubstituted aromatic carboxylic acid. The presence of both a butoxy and an ethoxy group on the benzene ring imparts a significant degree of lipophilicity, while the carboxylic acid moiety provides a site for hydrogen bonding and salt formation. These structural features suggest its potential utility as a building block in the synthesis of more complex molecules, such as liquid crystals or biologically active compounds.

While experimental data is not publicly available, key physicochemical properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties

Property	Value	Source/Method
Molecular Formula	C ₁₃ H ₁₈ O ₄	[Calculated]
Molecular Weight	238.28 g/mol	[Calculated]
XlogP	~3.3	[Predicted based on analogs] [1]
Appearance	Predicted to be a white to off-white crystalline solid	[Inference from similar benzoic acid derivatives]
Solubility	Predicted to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and slightly soluble in nonpolar solvents.	[Inference from analogous compounds]

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C_carboxyl -- O_carboxyl2 [len=1.5];
C3 -- O_ethoxy [len=1.5];
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C_ethoxy1 -- C_ethoxy2 [len=1.5];
```

```
C4 -- O_butoxy [len=1.5];
O_butoxy -- C_butoxy1 [len=1.5];
C_butoxy1 -- C_butoxy2 [len=1.5];
C_butoxy2 -- C_butoxy3 [len=1.5];
C_butoxy3 -- C_butoxy4 [len=1.5];
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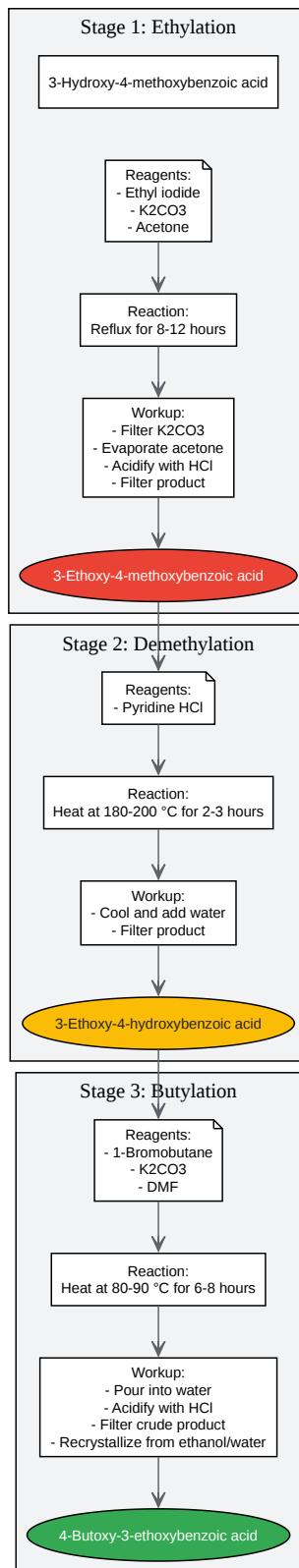
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Caption: 2D structure of **4-Butoxy-3-ethoxybenzoic acid**.

Proposed Synthesis Protocol

The synthesis of **4-Butoxy-3-ethoxybenzoic acid** can be reliably achieved via a sequential Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This proposed protocol starts from the commercially available 3-hydroxy-4-methoxybenzoic acid (isovanillic acid)[4][5], which offers a cost-effective and efficient entry point. The synthesis

involves three main stages: ethylation of the hydroxyl group, demethylation of the methoxy group, and subsequent butylation.



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Caption: Proposed three-stage synthesis workflow for **4-Butoxy-3-ethoxybenzoic acid**.

Step-by-Step Methodology

Stage 1: Synthesis of 3-Ethoxy-4-methoxybenzoic acid

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-4-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (K_2CO_3 , 2.5 eq), and acetone as the solvent.
- Addition of Alkylating Agent: Add ethyl iodide (1.2 eq) to the suspension.
- Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetone.
- Isolation: Evaporate the combined acetone filtrates under reduced pressure. Dissolve the resulting residue in water and acidify with 2M hydrochloric acid (HCl) to precipitate the product.
- Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 3-ethoxy-4-methoxybenzoic acid.

Stage 2: Synthesis of 3-Ethoxy-4-hydroxybenzoic acid

- Reaction Setup: In a flask suitable for high-temperature reactions, mix 3-ethoxy-4-methoxybenzoic acid (1.0 eq) with pyridine hydrochloride (5.0 eq).
- Reaction: Heat the mixture to 180-200 °C for 2-3 hours. The reaction mixture will become molten.
- Workup: Cool the mixture until it solidifies. Add cold water to the flask and break up the solid.

- Isolation: Filter the solid product, wash thoroughly with water to remove residual pyridine hydrochloride, and dry.

Stage 3: Synthesis of **4-Butoxy-3-ethoxybenzoic acid**

- Reaction Setup: To a round-bottom flask, add 3-ethoxy-4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and dimethylformamide (DMF) as the solvent.
- Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the mixture.
- Reaction: Heat the reaction to 80-90 °C and stir for 6-8 hours, monitoring by TLC.
- Workup: Cool the reaction and pour it into a beaker of cold water.
- Isolation: Acidify the aqueous mixture with 2M HCl to precipitate the crude product. Filter the solid and wash with water.
- Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure **4-Butoxy-3-ethoxybenzoic acid**.

Predicted Analytical Characterization

The structural confirmation of the synthesized **4-Butoxy-3-ethoxybenzoic acid** would rely on standard spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.9	broad singlet	1H	COOH	Typical for carboxylic acid protons, deshielded and often broad due to hydrogen bonding. [7]
~7.6	doublet	1H	Ar-H	Aromatic proton ortho to the carboxyl group.
~7.5	doublet of doublets	1H	Ar-H	Aromatic proton ortho to the butoxy group.
~7.1	doublet	1H	Ar-H	Aromatic proton ortho to the ethoxy group.
~4.1	triplet	2H	O-CH ₂ (Butoxy)	Methylene group adjacent to the aromatic oxygen, deshielded.
~4.0	quartet	2H	O-CH ₂ (Ethoxy)	Methylene group of the ethoxy substituent.
~1.7	multiplet	2H	CH ₂ (Butoxy)	Methylene group beta to the oxygen in the butoxy chain.
~1.4	multiplet	2H	CH ₂ (Butoxy)	Methylene group gamma to the oxygen in the butoxy chain.

~1.3	triplet	3H	CH ₃ (Ethoxy)	Terminal methyl group of the ethoxy substituent.
~0.9	triplet	3H	CH ₃ (Butoxy)	Terminal methyl group of the butoxy substituent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale
~167	C=O	Carboxylic acid carbonyl carbon.
~153	Ar-C	Aromatic carbon attached to the butoxy group.
~148	Ar-C	Aromatic carbon attached to the ethoxy group.
~124	Ar-C	Aromatic carbon attached to the carboxyl group.
~123	Ar-CH	Aromatic methine carbon.
~115	Ar-CH	Aromatic methine carbon.
~114	Ar-CH	Aromatic methine carbon.
~69	O-CH ₂ (Butoxy)	Methylene carbon of the butoxy group.
~64	O-CH ₂ (Ethoxy)	Methylene carbon of the ethoxy group.
~31	CH ₂ (Butoxy)	Methylene carbon of the butoxy group.
~19	CH ₂ (Butoxy)	Methylene carbon of the butoxy group.
~15	CH ₃ (Ethoxy)	Methyl carbon of the ethoxy group.
~14	CH ₃ (Butoxy)	Methyl carbon of the butoxy group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carboxylic acid and aromatic ether functional groups.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (from carboxylic acid dimer)
3080-3030	Medium	Aromatic C-H stretch
2960-2850	Strong	Aliphatic C-H stretch (from ethoxy and butoxy groups)
1710-1680	Strong	C=O stretch (from carboxylic acid dimer)
~1600, ~1500	Medium-Strong	Aromatic C=C stretches
1320-1210	Strong	C-O stretch (from carboxylic acid and ether linkages)
~920	Broad	O-H bend (out-of-plane, from dimer)

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 238. Key fragmentation patterns would likely involve the loss of the alkyl chains and the carboxyl group.[16][17][18][19][20]

Table 5: Predicted Key Mass Spectrometry Fragments (EI)

m/z	Proposed Fragment
238	$[M]^+$ (Molecular Ion)
193	$[M - OCH_2CH_3]^+$ (Loss of ethoxy radical)
181	$[M - C_4H_9]^+$ (Loss of butyl radical)
165	$[M - OC_4H_9]^+$ (Loss of butoxy radical)
121	$[M - OC_4H_9 - CO_2]^+$ (Loss of butoxy radical and CO_2)
77	$[C_6H_5]^+$ (Phenyl cation)

Potential Research Applications

While specific applications for **4-Butoxy-3-ethoxybenzoic acid** have not been documented, its structure suggests several avenues for investigation:

- **Liquid Crystal Synthesis:** Alkoxybenzoic acids are well-known precursors in the synthesis of liquid crystalline materials.^[21] The long butoxy chain, in particular, could be exploited to induce or modify mesophase behavior in ester derivatives.
- **Medicinal Chemistry:** Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.^[22] The increased lipophilicity provided by the two alkoxy groups may enhance membrane permeability and oral bioavailability, making it an interesting scaffold for drug discovery programs.
- **Polymer and Materials Science:** The carboxylic acid group can be used as a handle for polymerization or for grafting onto surfaces, allowing for the modification of material properties. The hydrophobic nature of the molecule could be used to create water-repellent surfaces or to act as a compatibilizer in polymer blends.

Safety and Handling

As with any laboratory chemical, **4-Butoxy-3-ethoxybenzoic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat. Operations should be conducted in a well-ventilated fume hood. Based on data for similar benzoic acid derivatives, it should be considered an irritant to the skin, eyes, and respiratory system.

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